2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Overview
Description
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthyl group, and a cyclohexylidenehydrazino moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of the Cyclohexylidenehydrazino Group: This step involves the reaction of the triazole intermediate with cyclohexanone or its derivatives to form the cyclohexylidenehydrazino moiety.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Naphthylacetamide Formation: Finally, the naphthyl group is introduced through an acylation reaction using naphthylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidenehydrazino moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the cyclohexylidenehydrazino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Cyclohexylidenehydrazine oxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic applications. Preliminary studies suggest that it may have efficacy in treating certain diseases due to its bioactive properties.
Industry
Industrially, the compound is explored for its use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the cyclohexylidenehydrazino group are key functional groups that enable binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-phenylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
- 2-{[5-(2-methylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
- 2-{[5-(2-ethylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
Uniqueness
The uniqueness of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE lies in its cyclohexylidenehydrazino group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-[[5-(2-cyclohexylidenehydrazinyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-18(21-17-12-6-8-14-7-4-5-11-16(14)17)13-28-20-22-19(25-26-20)24-23-15-9-2-1-3-10-15/h4-8,11-12H,1-3,9-10,13H2,(H,21,27)(H2,22,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRHAZNJEUOQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=NN2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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